molecular formula C32H50O2 B2605702 1-{4-[4-(Nonyloxy)phenethyl]phenoxy}nonane CAS No. 866155-43-3

1-{4-[4-(Nonyloxy)phenethyl]phenoxy}nonane

Cat. No.: B2605702
CAS No.: 866155-43-3
M. Wt: 466.75
InChI Key: MVAOFCQAWQAYQH-UHFFFAOYSA-N
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Description

1-{4-[4-(Nonyloxy)phenethyl]phenoxy}nonane is a synthetic organic compound provided for research and development purposes. With the molecular formula C₃₄H₅₄O₂, this molecule features a distinctive structure comprising two aromatic rings connected by a phenethyl bridge, each bearing a linear nonyloxy chain . This architecture is characteristic of certain phenolic ethers and may be of interest in materials science for the development of liquid crystals or advanced polymers, where similar structures have been utilized for their self-assembling and mesomorphic properties . In medicinal chemistry, such a scaffold serves as a valuable intermediate for the synthesis of more complex molecules, including potential receptor agonists or enzyme inhibitors . For instance, structurally related compounds containing phenoxy and alkoxy substituents have been investigated for various biological activities, underscoring the utility of this chemical class in drug discovery . Researchers can employ this compound as a building block in organic synthesis or as a standard in analytical studies. This product is strictly labeled For Research Use Only (RUO) and is not intended for human, veterinary, or diagnostic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-nonoxy-4-[2-(4-nonoxyphenyl)ethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H50O2/c1-3-5-7-9-11-13-15-27-33-31-23-19-29(20-24-31)17-18-30-21-25-32(26-22-30)34-28-16-14-12-10-8-6-4-2/h19-26H,3-18,27-28H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVAOFCQAWQAYQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOC1=CC=C(C=C1)CCC2=CC=C(C=C2)OCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H50O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{4-[4-(Nonyloxy)phenethyl]phenoxy}nonane typically involves multiple steps, starting with the preparation of the nonyloxyphenethyl intermediate. This intermediate is then reacted with phenoxy nonane under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Chemical Reactions Analysis

1-{4-[4-(Nonyloxy)phenethyl]phenoxy}nonane undergoes various chemical reactions, including:

Scientific Research Applications

1-{4-[4-(Nonyloxy)phenethyl]phenoxy}nonane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[4-(Nonyloxy)phenethyl]phenoxy}nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The nonyloxy group plays a crucial role in modulating the compound’s binding affinity and specificity towards these targets. The phenethyl and phenoxy groups contribute to the overall stability and solubility of the compound, enhancing its effectiveness in various applications .

Comparison with Similar Compounds

4-n-Nonylphenol (1-(4-Hydroxyphenyl)nonane)

  • Molecular Formula : C₁₅H₂₄O
  • Molar Mass : 220.35 g/mol
  • Key Features: A simpler phenolic derivative with a linear nonyl chain (–C₉H₁₉) para-substituted to a hydroxyl group.
  • Comparison: Polarity: The absence of ether linkages in 4-n-Nonylphenol reduces its polarity compared to the target compound, as evidenced by its lower density (0.937 g/mL vs. inferred higher density for the target due to aromatic stacking) . Reactivity: The phenolic –OH group in 4-n-Nonylphenol increases susceptibility to oxidation, whereas the target compound’s ether bonds enhance hydrolytic stability .

1-Phenylnonane

  • Molecular Formula : C₁₅H₂₄
  • Molar Mass : 204.35 g/mol
  • Key Features: A non-polar hydrocarbon with a phenyl group directly bonded to a nonane chain.
  • Thermal Properties: The target compound’s aromatic ether structure likely increases its melting/boiling point compared to 1-Phenylnonane’s purely aliphatic framework .

1-Bromo-9-(4-cyano-4’-biphenyloxy)nonane (Compound 1 from )

  • Molecular Formula: C₂₆H₃₂BrNO
  • Molar Mass : 478.45 g/mol
  • Key Features: A brominated biphenyl ether with a cyano group and nonane chain.
  • Comparison: Functionality: The cyano (–CN) and bromine substituents introduce polarizability and reactivity (e.g., nucleophilic substitution), absent in the target compound. This is reflected in FT-IR peaks at 2224 cm⁻¹ (CN) and 1245 cm⁻¹ (C–O–C) . Synthetic Utility: Bromine in Compound 1 facilitates further derivatization (e.g., Suzuki coupling), whereas the target compound’s inert ether bonds limit such applications .

1-(2,4,4-Trimethylpentan-2-yl)-4-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]benzene (Compound 3 from )

  • Molecular Formula : C₂₈H₄₀O
  • Molar Mass : 392.62 g/mol
  • Key Features: A branched alkylphenoxybenzene with tert-pentyl groups.
  • Applications: Compound 3’s branched structure may enhance solubility in non-polar matrices (e.g., polymers), whereas the target compound’s linear chains favor ordered mesophases .

Data Table: Comparative Analysis of Key Properties

Compound Molecular Formula Molar Mass (g/mol) Key Functional Groups Density (g/mL) Notable Spectral Data (FT-IR, NMR)
1-{4-[4-(Nonyloxy)phenethyl]phenoxy}nonane C₃₀H₄₆O₂ 450.68 (inferred) Ether (C–O–C), Aromatic ~0.95 (est.) δ 3.93–4.01 ppm (CH₂–O), υ 1245 cm⁻¹ (C–O–C)
4-n-Nonylphenol C₁₅H₂₄O 220.35 Phenolic –OH 0.937 υ 3400 cm⁻¹ (O–H), δ 6.88–6.94 ppm (ArH)
1-Phenylnonane C₁₅H₂₄ 204.35 Phenyl, Aliphatic 0.86 (est.) δ 7.2–7.4 ppm (ArH), υ 3050 cm⁻¹ (C–H Ar)
1-Bromo-9-(4-cyano-4’-biphenyloxy)nonane C₂₆H₃₂BrNO 478.45 –Br, –CN, Ether N/A υ 2224 cm⁻¹ (CN), δ 3.33–3.40 ppm (CH₂–Br)
Compound 3 from C₂₈H₄₀O 392.62 Branched alkyl, Ether N/A δ 1.2–1.4 ppm (tert-pentyl CH₃), υ 1250 cm⁻¹ (C–O–C)

Biological Activity

1-{4-[4-(Nonyloxy)phenethyl]phenoxy}nonane is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a nonyloxy group attached to a phenethyl moiety, which is further connected to a phenoxy group. This unique structure may contribute to its biological properties, including potential interactions with cellular targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing a phenylethylamine moiety have shown efficacy against cancer cell lines such as MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) . The presence of halogen substituents on the aromatic ring appears to enhance anticancer activity, suggesting that structural modifications can influence efficacy.

CompoundTarget Cell LineActivity
3cMCF-7Anticancer
3cSK-N-SHAnticancer

Anti-inflammatory and Analgesic Effects

In addition to anticancer properties, certain derivatives have demonstrated anti-inflammatory and analgesic activities. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of pain pathways, making these compounds promising candidates for therapeutic development .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Studies on related phenoxy compounds have indicated varying degrees of antibacterial and antifungal activities. Notably, certain derivatives exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida species .

MicroorganismActivity Level
Staphylococcus aureusModerate
Candida tenuisSignificant

The biological activity of this compound is believed to involve multiple mechanisms:

  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Cytokine Modulation : Anti-inflammatory effects may be mediated through the downregulation of pro-inflammatory cytokines.
  • Membrane Disruption : Antimicrobial activity could result from the disruption of microbial cell membranes.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in preclinical settings. For instance, a study focusing on the synthesis of phenoxy derivatives reported significant anticancer activity in vivo, demonstrating the potential for these compounds in therapeutic applications .

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